molecular formula C14H15NO4 B11858827 Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate CAS No. 88960-43-4

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate

Cat. No.: B11858827
CAS No.: 88960-43-4
M. Wt: 261.27 g/mol
InChI Key: FCDUKTLCLVYWHU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylate groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions, followed by subsequent functional group modifications . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties. For example, oxidation of the hydroxy group can lead to the formation of quinoline-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .

Properties

CAS No.

88960-43-4

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 6-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)15-11-6-5-9(18-3)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

FCDUKTLCLVYWHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)OC)C

Origin of Product

United States

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